molecular formula C12H11NO B6365713 2-Hydroxy-3-(2-methylphenyl)pyridine, 95% CAS No. 1261993-59-2

2-Hydroxy-3-(2-methylphenyl)pyridine, 95%

Cat. No. B6365713
CAS RN: 1261993-59-2
M. Wt: 185.22 g/mol
InChI Key: ZCBIDXBHQZNWFH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methylphenyl)pyridine, 95% (2H3MPP95) is a chemical compound with a variety of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and has a melting point of 80°C. Its chemical structure consists of a pyridine ring with two methyl substituents on the second carbon atom and a hydroxy group on the third carbon atom. This compound has been studied extensively due to its potential applications in a variety of fields.

Scientific Research Applications

2-Hydroxy-3-(2-methylphenyl)pyridine, 95% has a variety of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been used as a starting material in the synthesis of other compounds, such as the anti-inflammatory drug naproxen. It has also been used as a building block in the synthesis of other compounds, such as the antimalarial drug artemisinin.

Mechanism of Action

2-Hydroxy-3-(2-methylphenyl)pyridine, 95% has a variety of mechanisms of action, depending on the application. In organic synthesis, it acts as a reagent, forming new bonds between molecules. In chemical reactions, it acts as a catalyst, increasing the rate of the reaction. In coordination chemistry, it acts as a ligand, binding to metal ions to form coordination complexes.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-methylphenyl)pyridine, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and has been used in the synthesis of several drugs, indicating that it is likely to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(2-methylphenyl)pyridine, 95% has several advantages for use in laboratory experiments, including its low cost, its solubility in water, and its stability at room temperature. However, it can be difficult to handle due to its low melting point and can be corrosive if not handled properly.

Future Directions

There are several potential future directions for the use of 2-Hydroxy-3-(2-methylphenyl)pyridine, 95% in scientific research. It could be used as a starting material in the synthesis of new compounds, such as drugs or materials for use in nanotechnology. It could also be used as a catalyst or ligand in chemical reactions or coordination chemistry, respectively. Additionally, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy. Finally, it could be used as a model compound to study the effects of structural changes on the properties of compounds.

Synthesis Methods

2-Hydroxy-3-(2-methylphenyl)pyridine, 95% can be synthesized using a variety of methods, including a two-step synthesis involving the condensation of 2-methylpyridine and 2-hydroxybenzaldehyde followed by a Grignard reaction. The first step involves the condensation of 2-methylpyridine and 2-hydroxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate product, which is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the final product, 2-Hydroxy-3-(2-methylphenyl)pyridine, 95%.

properties

IUPAC Name

3-(2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBIDXBHQZNWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682513
Record name 3-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-59-2
Record name 3-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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